4-{(Z)-[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazinylidene]methyl}phenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate
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Overview
Description
4-[(Z)-{[(2H-1,3-BENZODIOXOL-5-YL)FORMAMIDO]IMINO}METHYL]PHENYL (2E)-3-(4-METHOXYPHENYL)PROP-2-ENOATE is a complex organic compound characterized by its unique structural features. This compound contains a benzodioxole moiety, a formamido group, and a methoxyphenyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-{[(2H-1,3-BENZODIOXOL-5-YL)FORMAMIDO]IMINO}METHYL]PHENYL (2E)-3-(4-METHOXYPHENYL)PROP-2-ENOATE typically involves multi-step organic reactions. One common approach is the condensation reaction between 2H-1,3-benzodioxole-5-carbaldehyde and 4-methoxyphenylacetic acid, followed by the formation of the formamido group through amidation reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization and chromatography are essential to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-[(Z)-{[(2H-1,3-BENZODIOXOL-5-YL)FORMAMIDO]IMINO}METHYL]PHENYL (2E)-3-(4-METHOXYPHENYL)PROP-2-ENOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
4-[(Z)-{[(2H-1,3-BENZODIOXOL-5-YL)FORMAMIDO]IMINO}METHYL]PHENYL (2E)-3-(4-METHOXYPHENYL)PROP-2-ENOATE has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[(Z)-{[(2H-1,3-BENZODIOXOL-5-YL)FORMAMIDO]IMINO}METHYL]PHENYL (2E)-3-(4-METHOXYPHENYL)PROP-2-ENOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(Z)-{[(2H-1,3-BENZODIOXOL-5-YL)FORMAMIDO]IMINO}METHYL]PHENYL (2E)-3-(4-HYDROXYPHENYL)PROP-2-ENOATE
- 4-[(Z)-{[(2H-1,3-BENZODIOXOL-5-YL)FORMAMIDO]IMINO}METHYL]PHENYL (2E)-3-(4-CHLOROPHENYL)PROP-2-ENOATE
Uniqueness
The uniqueness of 4-[(Z)-{[(2H-1,3-BENZODIOXOL-5-YL)FORMAMIDO]IMINO}METHYL]PHENYL (2E)-3-(4-METHOXYPHENYL)PROP-2-ENOATE lies in its specific structural features, which confer distinct chemical and biological properties. The presence of the methoxy group, for example, can influence its reactivity and interactions with biological targets, differentiating it from similar compounds with different substituents.
Properties
Molecular Formula |
C25H20N2O6 |
---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
[4-[(Z)-(1,3-benzodioxole-5-carbonylhydrazinylidene)methyl]phenyl] (E)-3-(4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C25H20N2O6/c1-30-20-8-2-17(3-9-20)6-13-24(28)33-21-10-4-18(5-11-21)15-26-27-25(29)19-7-12-22-23(14-19)32-16-31-22/h2-15H,16H2,1H3,(H,27,29)/b13-6+,26-15- |
InChI Key |
LDRDJUGVIIURFJ-KWFUXGMBSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)OC2=CC=C(C=C2)/C=N\NC(=O)C3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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